2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Description
2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C20H17NO6S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets .
Mode of Action
It’s worth noting that the compound contains a pyrrolidinone ring, which is a common structural motif in many bioactive compounds . This suggests that the compound might interact with its targets through this functional group .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s stability might be influenced by its boronic ester moiety, which is generally stable and easy to purify .
Result of Action
The compound’s potential to undergo various chemical transformations suggests that it might have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be influenced by various environmental factors. For instance, the rate of certain reactions involving boronic pinacol esters, a group to which this compound belongs, can be considerably accelerated at physiological pH .
Properties
IUPAC Name |
2-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)28-15-6-4-3-5-14(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINXIVDKQJHFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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